![molecular formula C18H21N5O2 B12157940 N-[2-oxo-2-(pyridin-4-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B12157940.png)
N-[2-oxo-2-(pyridin-4-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide
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Overview
Description
N-[2-oxo-2-(pyridin-4-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperazine ring, a phenyl group, and a pyridine moiety, making it a versatile molecule for chemical modifications and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-oxo-2-(pyridin-4-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a halogenated benzene derivative reacts with the piperazine core.
Attachment of the Pyridine Moiety: The pyridine moiety is often introduced through a coupling reaction, such as the Buchwald-Hartwig amination, where a pyridine derivative is coupled with the piperazine core.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the amine with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[2-oxo-2-(pyridin-4-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the piperazine or pyridine rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions (e.g., basic, acidic, or neutral).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-[2-oxo-2-(pyridin-4-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide. In vitro studies demonstrated significant cytotoxic effects against several cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
A549 (lung cancer) | 12.5 |
MCF-7 (breast cancer) | 15.0 |
These findings suggest that the compound may inhibit tumor cell proliferation by modulating key signaling pathways involved in cell growth and survival.
Anti-inflammatory Effects
The compound exhibits promising anti-inflammatory properties. In vitro experiments indicated that treatment with this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines:
Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
---|---|---|
Control | 1000 | 800 |
Compound Treatment | 300 | 250 |
This reduction suggests a potential therapeutic role in conditions characterized by chronic inflammation.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies indicate efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Piperazine Ring : Utilizing appropriate amine precursors.
- Introduction of the Pyridine Moiety : Achieved through nucleophilic substitution reactions.
- Final Coupling Reaction : To form the carboxamide linkage.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound .
Case Study on Tumor Growth Inhibition
In vivo studies using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. These results underscore the compound's potential as a lead candidate for developing new anticancer therapies.
Safety and Toxicity Assessment
Toxicological evaluations indicate that this compound possesses a favorable safety profile at therapeutic doses. No significant adverse effects were observed in animal models during preliminary safety assessments, suggesting that it could be developed further for clinical applications .
Mechanism of Action
The mechanism of action of N-[2-oxo-2-(pyridin-4-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[2-oxo-2-(pyridin-4-ylamino)ethyl]benzamide
- N-[2-oxo-2-(pyridin-2-ylamino)ethyl]benzamide
- N-[2-oxo-2-(4-phenylbutan-2-ylamino)ethyl]benzamide
Uniqueness
N-[2-oxo-2-(pyridin-4-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide is unique due to its combination of a piperazine ring, phenyl group, and pyridine moiety. This combination provides a versatile scaffold for chemical modifications and biological interactions, making it a valuable compound for various research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-[2-oxo-2-(pyridin-4-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases. This article provides a detailed overview of its biological activity, including structure-activity relationships, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H21N5O2, with a molecular weight of 339.4 g/mol. Its structure features a piperazine ring, a pyridine moiety, and an amide functional group. The unique arrangement of these components contributes to its interaction with various biological targets.
Neurodegenerative Disease Research
Recent studies indicate that this compound acts as a protein aggregation inhibitor , which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has shown promise in inhibiting the aggregation of proteins associated with these conditions, suggesting its potential therapeutic applications .
Molecular Docking Studies
Molecular docking studies have demonstrated the compound's affinity for various biological targets. These studies reveal that it binds effectively to proteins involved in neurodegeneration, indicating its role as a lead compound for drug development against such disorders.
Anticonvulsant Activity
In addition to its neuroprotective properties, this compound has been evaluated for anticonvulsant activity. Initial screenings using standard models (maximal electroshock and subcutaneous pentylenetetrazole tests) revealed that several derivatives exhibited significant anticonvulsant effects, highlighting the compound's versatility in treating neurological conditions .
Structure-Activity Relationship (SAR)
The unique combination of structural features in this compound allows for specific interactions with target proteins. A comparative analysis with similar compounds illustrates its distinct biological profile:
Compound Name | Structure Highlights | Biological Activity |
---|---|---|
1-(4-Pyridinyl)-4-(phenyl)piperazine | Lacks carbonyl group | Antidepressant properties |
N-[2-(methylamino)ethyl]-4-methylpiperazine | Different substituent on piperazine | Potential analgesic effects |
3-(4-Methoxyphenyl)-N-pyridin-3-yloxypropionamide | Contains ether linkage | Anticancer activity |
This table emphasizes how modifications to the piperazine ring and other substituents can influence biological activity, making this compound a valuable candidate for further research.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. These synthetic routes allow for the modification of substituents on the piperazine ring and pyridine moiety, facilitating the exploration of structure–activity relationships .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Neuroprotective Effects : A study highlighted its role as a protein aggregation inhibitor in models of Alzheimer's disease, showing reduced amyloid-beta aggregation in vitro.
- Anticonvulsant Effects : In another study, various derivatives were tested for anticonvulsant properties, with promising results indicating efficacy in seizure models .
- Inhibition Studies : Research involving CYP enzymes indicated that some analogs displayed selectivity against Leishmania parasites, suggesting broader therapeutic implications beyond neurological disorders .
Properties
Molecular Formula |
C18H21N5O2 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[2-oxo-2-(pyridin-4-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C18H21N5O2/c24-17(21-15-6-8-19-9-7-15)14-20-18(25)23-12-10-22(11-13-23)16-4-2-1-3-5-16/h1-9H,10-14H2,(H,20,25)(H,19,21,24) |
InChI Key |
DNEHFUWHEFWVSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NC3=CC=NC=C3 |
Origin of Product |
United States |
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